molecular formula C15H22Cl2N4 B12761410 1,2-Ethanediamine, N,N-dimethyl-N'-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride CAS No. 118269-74-2

1,2-Ethanediamine, N,N-dimethyl-N'-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride

Cat. No.: B12761410
CAS No.: 118269-74-2
M. Wt: 329.3 g/mol
InChI Key: ZUDCSNNVEXBABY-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride is a chemical compound with a complex structure that includes a pyridazine ring substituted with a phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 4-methyl-6-phenyl-3-pyridazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, hydrochloride
  • 1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, sulfate

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(4-methyl-6-phenyl-3-pyridazinyl)-, dihydrochloride is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

118269-74-2

Molecular Formula

C15H22Cl2N4

Molecular Weight

329.3 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C15H20N4.2ClH/c1-12-11-14(13-7-5-4-6-8-13)17-18-15(12)16-9-10-19(2)3;;/h4-8,11H,9-10H2,1-3H3,(H,16,18);2*1H

InChI Key

ZUDCSNNVEXBABY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN(C)C)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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